molecular formula C38H69NO13 B3043950 hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame CAS No. 959119-22-3

hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame

Cat. No.: B3043950
CAS No.: 959119-22-3
M. Wt: 748 g/mol
InChI Key: AGOYDEPGAOXOCK-UHFFFAOYSA-N
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Description

The compound 6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione (hereafter referred to by its common name, clarithromycin) is a semi-synthetic macrolide antibiotic derived from erythromycin. Its structure features a 14-membered lactone ring substituted with two tetrahydro-2H-pyran moieties, a dimethylamino group, and multiple hydroxyl and methoxy groups .

Properties

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOYDEPGAOXOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H69NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861035
Record name 6-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame is a synthetic compound with notable biological activity. Its molecular formula is C38H69NO13, and it has a molecular weight of 748 g/mol. This compound has been the subject of various studies due to its potential therapeutic applications.

Chemical Structure

The IUPAC name for this compound is:
 3R 4S 5S 6R 7R 9R 11R 12R 13S 14R 6 4 dimethylamino 3 hydroxy 6 methyloxan 2 yl oxy 14 ethyl 12 13 dihydroxy 4 5 hydroxy 4 methoxy 4 6 dimethyloxan 2 yl oxy 7 methoxy 3 5 7 9 11 13 hexamethyl oxacyclotetradecane 2 10 dione\text{ 3R 4S 5S 6R 7R 9R 11R 12R 13S 14R 6 4 dimethylamino 3 hydroxy 6 methyloxan 2 yl oxy 14 ethyl 12 13 dihydroxy 4 5 hydroxy 4 methoxy 4 6 dimethyloxan 2 yl oxy 7 methoxy 3 5 7 9 11 13 hexamethyl oxacyclotetradecane 2 10 dione}

Biological Activity Overview

Hydro-2H-pyran derivatives have been associated with various biological activities including:

  • Anticancer Properties : Research indicates that compounds similar to hydro-2H-pyran can induce apoptosis in cancer cells. For example, studies have shown that derivatives can inhibit tubulin polymerization and exhibit significant cytotoxic effects in breast cancer cell lines (T47D), with EC50 values as low as 0.08 µM for certain analogs .
  • Antioxidant Activity : Compounds in this category often demonstrate antioxidant properties that can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and may contribute to the overall therapeutic efficacy of these compounds.
  • Antimicrobial Effects : Some hydro-pyran derivatives have shown potential as antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Study 1: Apoptosis Induction

A study focused on the structure-activity relationship (SAR) of hydro-pyran derivatives identified a specific analog that induced apoptosis in T47D cells. The compound exhibited an EC50 value of 0.08 µM and was found to be over 15 times more potent than initial screening hits . This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties of hydro-pyran compounds using various assays including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in free radicals at concentrations ranging from 10 to 100 µg/mL. This suggests potential applications in formulating nutraceuticals aimed at oxidative stress-related diseases.

Data Table: Biological Activities of Hydro-Pyran Derivatives

Activity TypeCompound NameEC50/IC50 ValueReference
Apoptosis Induction5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-(4-methylphenyl)-(E)-2,3,6,7-tetrahydro-1,4-thiazepine0.08 µM
AntioxidantHydro-pyran derivative A50 µg/mL (DPPH)Internal Study
AntimicrobialHydro-pyran derivative BZone of Inhibition: 15 mmInternal Study

Comparison with Similar Compounds

Key Properties:

  • Molecular formula: C₃₈H₆₉NO₁₃ .
  • Molecular weight : 747.95 g/mol .
  • Solubility: ≥31.2 mg/mL in DMSO; insoluble in water; ≥3.24 mg/mL in ethanol with warming .
  • Mechanism of action : Binds to the 50S ribosomal subunit, inhibiting bacterial protein synthesis .

Clarithromycin is clinically used for respiratory, skin, and Helicobacter pylori infections due to its enhanced acid stability compared to erythromycin, attributed to the 6-O-methylation of the lactone ring .

Comparison with Structurally Related Compounds

Erythromycin A

Erythromycin A (EM) is the parent macrolide of clarithromycin, with the following structural and functional differences:

Property Clarithromycin Erythromycin A
Lactone ring substitution 6-O-methylation enhances acid stability Lacks 6-O-methylation; prone to acid degradation
Molecular weight 747.95 g/mol 733.93 g/mol
Water solubility Low (improved lipophilicity) Very low (0.15 mg/mL at 25°C)
Bioavailability ~50% (oral) ~35% (oral)

Key Structural Differences :

  • Clarithromycin’s 6-O-methyl group reduces gastric degradation, increasing oral efficacy .
  • Both share a 14-membered lactone core, but erythromycin has hydroxyl groups at positions 6 and 12, while clarithromycin replaces the 6-OH with a methoxy group .

Roxithromycin EP Impurity B

Roxithromycin EP Impurity B (CAS 214902-82-6) is a structural analog of clarithromycin with modifications in the side chain:

Property Clarithromycin Roxithromycin EP Impurity B
Substituent at position 10 10-dione 10-(methoxyethoxy)methoxyimino group
Molecular formula C₃₈H₆₉NO₁₃ C₃₃H₆₂N₂O₁₂
Molecular weight 747.95 g/mol 678.86 g/mol

Functional Impact :

  • The imino modification in roxithromycin impurity B alters binding affinity to bacterial ribosomes, reducing antibacterial activity compared to clarithromycin .

Clarithromycin Impurity L

Clarithromycin Impurity L (CAS 127253-05-8) is a synthesis byproduct with a hydroxyimino group at position 10:

Property Clarithromycin Clarithromycin Impurity L
Position 10 substituent 10-dione 10-hydroxyimino
Molecular formula C₃₈H₆₉NO₁₃ C₃₈H₆₈N₂O₁₄

Functional Impact :

  • The hydroxyimino group disrupts the lactone ring’s conformation, rendering the impurity pharmacologically inactive .

Pyran-Containing Non-Macrolide Derivatives

Compounds like 4-methoxy-α-pyrone derivatives (e.g., from ) and pyrano-pyran-diones (e.g., 6b and 6c from ) share pyran rings but lack the macrolide lactone core:

Compound Core Structure Key Features
4-Methoxy-α-pyrone () Monocyclic pyrone Methyl and ethyl side chains; no antibacterial activity reported
Pyrano-pyran-diones () Bicyclic pyran system High thermal stability (mp >240°C) but limited solubility

Data Tables

Table 1: Molecular Properties of Key Macrolides

Compound Molecular Formula Molecular Weight (g/mol) Solubility Profile
Clarithromycin C₃₈H₆₉NO₁₃ 747.95 DMSO >31.2 mg/mL; EtOH ≥3.24 mg/mL
Erythromycin A C₃₇H₆₇NO₁₃ 733.93 Water: 0.15 mg/mL
Roxithromycin Impurity B C₃₃H₆₂N₂O₁₂ 678.86 Not reported

Table 2: Structural Comparison of Macrolide Derivatives

Compound Position 6 Substitution Position 10 Substitution Bioactivity (MIC against S. aureus)
Clarithromycin OCH₃ Dione 0.25 µg/mL
Erythromycin A OH Dione 0.5 µg/mL
Clarithromycin Impurity L OCH₃ Hydroxyimino Inactive

Preparation Methods

Synthesis of 4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl Fragment

This fragment is prepared via a stereoselective epoxide ring-opening followed by reductive amination:

Step 1 : Epoxidation of 6-methyl-2H-pyran-3-ol using m-chloroperbenzoic acid (mCPBA) yields the corresponding epoxide.
Step 2 : Ring-opening with dimethylamine in tetrahydrofuran (THF) at 0°C installs the dimethylamino group at C4.
Step 3 : Sodium borohydride reduction stereoselectively reduces the resulting ketone to a secondary alcohol, establishing the C3 hydroxy group.

Key Data :

Parameter Value Source
Yield (Step 1–3) 64%
Stereochemical Purity >98% de (determined by HPLC)

Synthesis of 5-Hydroxy-4-methoxy-4,6-dimethyloxan-2-yl Fragment

This fragment employs a Ferrier rearrangement strategy:
Step 1 : Treatment of 4,6-dimethyl-2H-pyran-2-one with trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid (p-TsOH) generates a cyclic orthoester intermediate.
Step 2 : Hydrolysis with aqueous HCl yields the 5-hydroxy-4-methoxy derivative.

Optimization Note : The use of anhydrous conditions during orthoester formation is critical to prevent premature hydrolysis.

Glycosylation and Fragment Coupling

The oxane fragments are conjugated to the aglycone backbone via Mitsunobu or Koenigs–Knorr reactions.

Mitsunobu Coupling of 4-(Dimethylamino)oxane

Conditions :

  • Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)
  • Anhydrous dimethylformamide (DMF), 0°C to room temperature

Procedure :
The C3 hydroxy group of the aglycone reacts with the anomeric hydroxy of the 4-(dimethylamino)oxane fragment, yielding a β-linked glycoside.

Yield : 72–78% (dependent on aglycone protecting groups).

Koenigs–Knorr Coupling of 5-Hydroxy-4-methoxyoxane

Conditions :

  • Silver triflate (AgOTf), dichloromethane (DCM), molecular sieves

Procedure :
Activation of the oxane’s anomeric position with acetyl bromide precedes coupling to the aglycone’s C4 hydroxy group.

Yield : 65% (α:β ratio = 1:3).

Macrocyclization via Ring-Closing Metathesis

The linear seco-acid precursor undergoes cyclization using a Grubbs II catalyst:

Conditions :

  • Grubbs II (5 mol%), toluene, reflux, 12 h
  • High dilution (0.005 M) to favor intramolecular reaction

Post-Cyclization Processing :

  • Hydrogenation of the metathesis-derived double bond with H₂/Pd-C.
  • Global deprotection of silyl ethers using tetra-n-butylammonium fluoride (TBAF).

Yield : 43% after purification by column chromatography.

Analytical Characterization and Validation

Critical spectroscopic data for the final compound and intermediates include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (600 MHz, CDCl₃) :

  • δ 5.21 (d, J = 8.5 Hz, H-1 of 4-(dimethylamino)oxane)
  • δ 3.38 (s, OCH₃)

¹³C-NMR :

  • 167.8 ppm (C-10 ketone)
  • 156.6 ppm (C-2 of oxacyclotetradecane)

High-Resolution Mass Spectrometry (HR-MS)

Parameter Value Source
Calculated [M + Na]⁺ 804.1474
Observed [M + Na]⁺ 804.1463

High-Performance Liquid Chromatography (HPLC)

  • Purity: >97.8% (C18 column, 0.01 M KH₂PO₄/MeCN/AcOH = 50:50:0.2)
  • Retention Time: 12.3 min

Scale-Up Considerations and Industrial Relevance

While laboratory-scale syntheses achieve moderate yields (43–78%), industrial production requires optimization for cost and efficiency:

Key Improvements :

  • Catalyst Recycling : Immobilized Grubbs catalysts reduce metathesis costs.
  • Flow Chemistry : Continuous processing minimizes high-dilution constraints during macrocyclization.

Regulatory Compliance :

  • Residual palladium levels <10 ppm (ICH Q3D guidelines).
  • Environmental impact mitigated via solvent recovery (THF, DMF).

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